N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a pyrrolidine ring, and multiple aromatic groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Coupling Reactions: The tetrazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide shares structural similarities with other tetrazole-containing compounds, such as 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxamide and 1-(4-methylphenyl)-1H-tetrazole-5-carboxamide.
Other similar compounds: include pyrrolidine derivatives, such as 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide and 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both tetrazole and pyrrolidine rings, along with multiple aromatic groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-4-7-18(8-5-14)27-13-17(11-21(27)29)22(30)23-12-20-24-25-26-28(20)19-9-6-15(2)16(3)10-19/h4-10,17H,11-13H2,1-3H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGADOWONHONPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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